

A Technical Guide to the Domains of the GRB14 Adapter Protein

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Introduction

Growth factor receptor-bound protein 14 (GRB14) is a multi-domain intracellular adapter protein that plays a pivotal role in the modulation of various signaling pathways, most notably in insulin receptor and fibroblast growth factor receptor signaling. As a member of the Grb7/10/14 family of adapter proteins, GRB14 functions as a critical regulator of cellular processes, including metabolism, growth, and differentiation. Its ability to interact with a multitude of signaling molecules is dictated by its distinct modular architecture, comprising several key functional domains. This technical guide provides an in-depth exploration of the domains of the GRB14 adapter protein, detailing their structure, function, binding partners, and the experimental methodologies used to characterize them.

The Domain Architecture of GRB14

GRB14 is characterized by a conserved modular structure, which includes an N-terminal Proline-rich region, a central region containing a Ras-associating (RA) domain and a Pleckstrin-homology (PH) domain, a unique intervening sequence known as the BPS (Between PH and SH2) or PIR (Pseudosubstrate Inhibitory Region) domain, and a C-terminal Src-homology 2 (SH2) domain.

Quantitative Analysis of GRB14 Domain Interactions

The function of GRB14 as an adapter protein is fundamentally dependent on the specific and regulated interactions of its domains with various binding partners. The affinity of these interactions, often quantified by the equilibrium dissociation constant (Kd), is crucial for understanding the dynamics of GRB14-mediated signal transduction.

Table 1: Binding Affinities of GRB14 Domains

GRB14 Domain	Binding Partner	Method	Dissociation Constant (Kd)	Reference
RA-PH	H-Ras (GTP-loaded)	Fluorescence Anisotropy	3.6 ± 0.6 μM	[1]
PH	PI(3,4,5)P3	Fluorescence Polarization	28 μM	[2]
PI(4,5)P2	Fluorescence Polarization	> 90 μM	[2]	
PI(3,4)P2	Fluorescence Polarization	> 90 μM	[2]	
PI(5)P	Fluorescence Polarization	> 90 μM	[2]	
BPS	Insulin Receptor (IR) β-subunit	Surface Plasmon Resonance	8 nM	[3]

Detailed Experimental Protocols

The characterization of GRB14 domains and their interactions has been achieved through a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments cited in the study of GRB14.

Co-Immunoprecipitation (Co-IP) for Identifying GRB14 Interaction Partners

Co-IP is a powerful technique to identify in vivo protein-protein interactions.

Objective: To determine if GRB14 interacts with a specific protein (e.g., Insulin Receptor) in a cellular context.

Protocol:

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK293T or HepG2) expressing endogenous or overexpressed tagged GRB14 and the protein of interest.
 - Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein complexes.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-GRB14 antibody).
 - Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
 - Incubate for several hours to overnight at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.

- Perform a Western blot using an antibody specific to the "prey" protein (e.g., anti-Insulin Receptor antibody) to detect its presence in the immunoprecipitated complex.

Fluorescence Polarization (FP) for Quantifying GRB14 Domain Binding

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity (K_d) of a GRB14 domain (e.g., PH domain) for its ligand (e.g., a phosphoinositide).

Protocol:

- Reagent Preparation:
 - Prepare a fluorescently labeled version of the smaller binding partner (e.g., a fluorescently tagged phosphoinositide).
 - Prepare a series of dilutions of the unlabeled GRB14 domain.
- Binding Reaction:
 - In a microplate, mix a constant concentration of the fluorescently labeled ligand with the varying concentrations of the GRB14 domain in a suitable buffer.
 - Incubate the mixture to allow the binding reaction to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
- Data Analysis:
 - Plot the change in fluorescence polarization as a function of the GRB14 domain concentration.

- Fit the data to a saturation binding curve to determine the K_d value.

Yeast Two-Hybrid (Y2H) Screening for Discovering Novel GRB14 Interactors

The Y2H system is a genetic method used to discover protein-protein interactions.

Objective: To identify novel proteins that interact with a specific GRB14 domain.

Protocol:

- Vector Construction:
 - Clone the cDNA of the GRB14 domain of interest (the "bait") into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
 - Prepare a cDNA library from a relevant cell type or tissue, cloned into a vector that fuses the library proteins (the "prey") to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).
- Yeast Transformation:
 - Co-transform a suitable yeast reporter strain with the "bait" plasmid and the "prey" library plasmids.
- Screening:
 - Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a reporter gene (e.g., LacZ).
 - Only yeast cells where the "bait" and "prey" proteins interact will reconstitute a functional transcription factor, leading to the expression of the reporter genes and allowing growth on the selective medium.
- Validation and Identification:
 - Isolate the "prey" plasmids from the positive yeast colonies.

- Sequence the cDNA inserts to identify the interacting proteins.
- Perform further validation experiments (e.g., Co-IP) to confirm the interaction.

Surface Plasmon Resonance (SPR) for Analyzing Binding Kinetics

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Objective: To determine the association (k_a) and dissociation (k_d) rate constants and the equilibrium dissociation constant (K_d) of the interaction between a GRB14 domain and its binding partner.

Protocol:

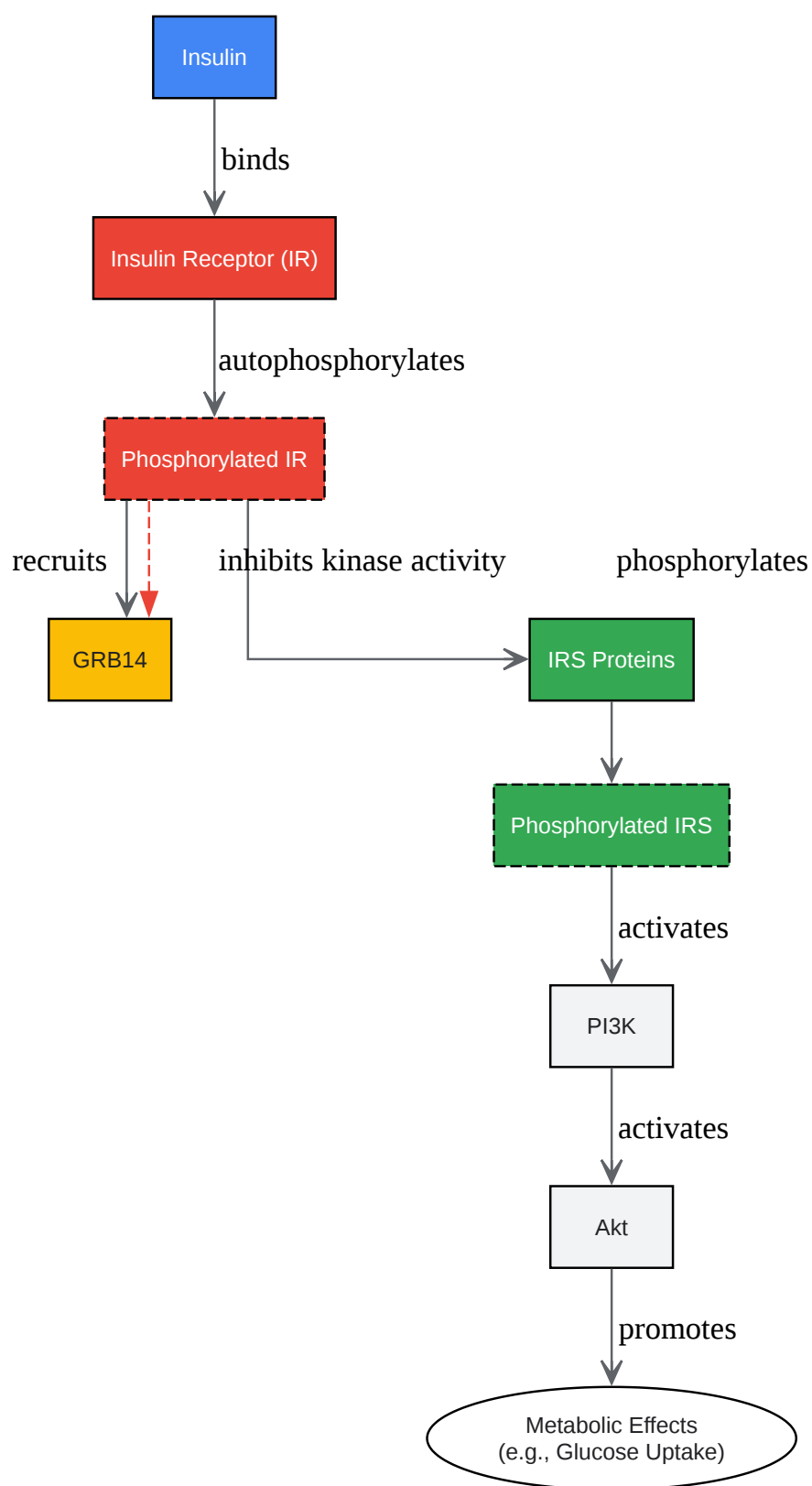
- Chip Preparation:
 - Immobilize one of the binding partners (the "ligand," e.g., a purified GRB14 domain) onto the surface of a sensor chip.
- Binding Analysis:
 - Flow a solution containing the other binding partner (the "analyte," e.g., a purified receptor tyrosine kinase domain) at various concentrations over the sensor chip surface.
 - The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
- Dissociation Phase:
 - After the association phase, flow a buffer without the analyte over the chip to monitor the dissociation of the complex.
- Data Analysis:
 - Analyze the resulting sensorgrams (plots of RU versus time) to determine the k_a , k_d , and K_d values by fitting the data to appropriate binding models.

GRB14 in Cellular Signaling Pathways

GRB14 is a key player in several critical signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of GRB14 in these pathways.

GRB14 in Insulin Receptor Signaling

GRB14 acts as a negative regulator of insulin signaling. Upon insulin stimulation, the insulin receptor (IR) undergoes autophosphorylation, creating docking sites for various signaling molecules. GRB14 is recruited to the activated IR, primarily through its BPS and SH2 domains. The BPS domain of GRB14 functions as a pseudosubstrate inhibitor, directly binding to the catalytic cleft of the IR kinase domain and inhibiting its activity. This leads to reduced phosphorylation of downstream substrates like Insulin Receptor Substrate (IRS) proteins, thereby dampening the signal transduction cascade that mediates insulin's metabolic effects.

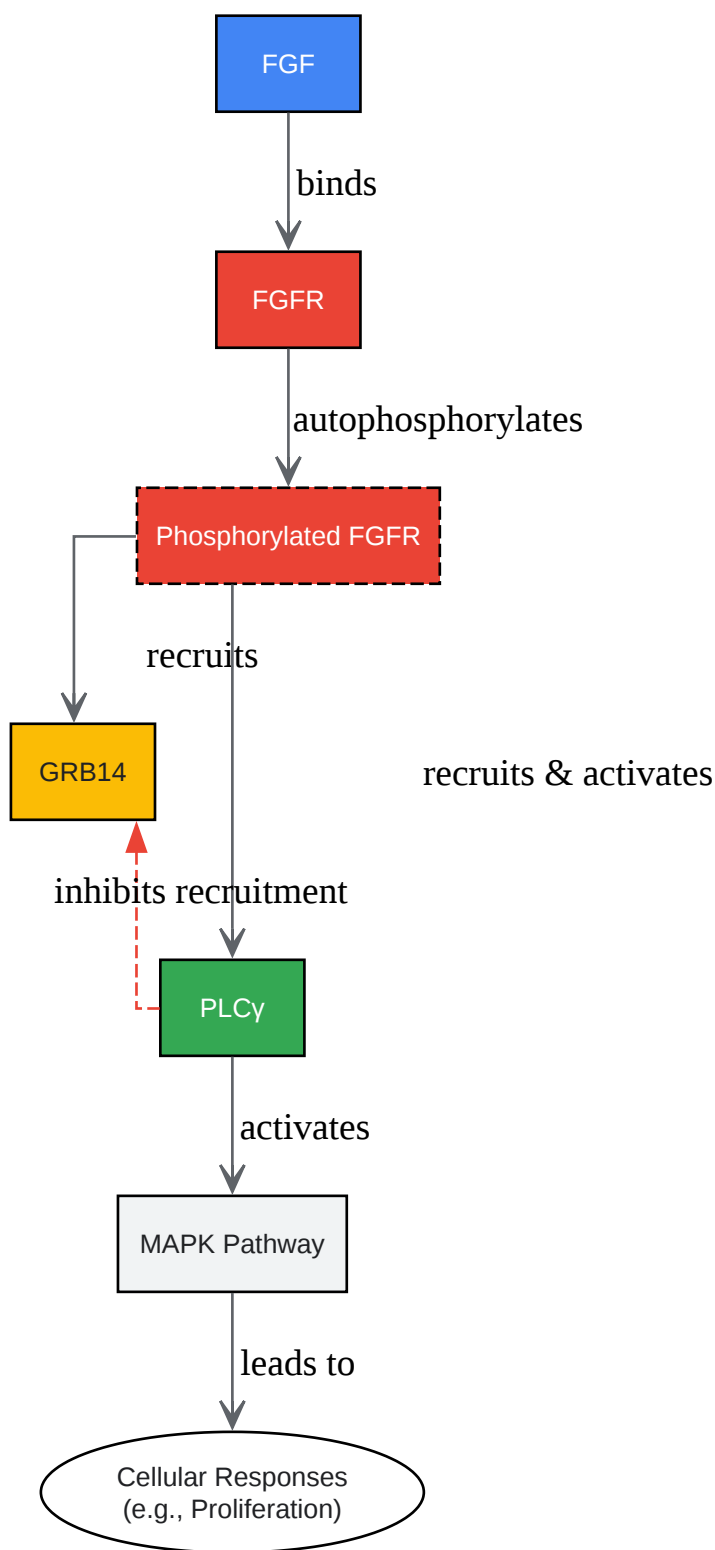


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Caption: GRB14 negatively regulates insulin signaling by inhibiting the kinase activity of the phosphorylated insulin receptor.

GRB14 in Fibroblast Growth Factor Receptor (FGFR) Signaling

GRB14 also modulates signaling downstream of the Fibroblast Growth Factor Receptor (FGFR). Upon FGF binding, the FGFR dimerizes and autophosphorylates, creating docking sites for signaling proteins. GRB14, through its SH2 domain, can bind to the phosphorylated FGFR. This interaction can interfere with the recruitment and activation of other signaling molecules, such as PLC γ , thereby influencing downstream pathways like the MAPK cascade.



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Caption: GRB14 modulates FGFR signaling by interfering with the recruitment of downstream effectors like PLCγ.

GRB14 in Ras/MAPK Signaling

The Ras-associating (RA) domain of GRB14 directly links it to the Ras signaling pathway. Activated, GTP-bound Ras can recruit GRB14 to the plasma membrane. This interaction, coupled with the ability of the adjacent PH domain to bind to membrane phosphoinositides, likely serves to localize GRB14 in proximity to its other signaling partners, such as receptor tyrosine kinases, thereby integrating signals from multiple pathways.



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